Bienvenue dans la boutique en ligne BenchChem!

2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one

Farnesyl-protein transferase Structure-activity relationship Halogen bioisosterism

2-Benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one offers an irreplaceable 2-benzyl/7-bromo/3-chloro topology critical for FPT inhibitor SAR—3-bromo analogs achieved 81% in vivo tumor reduction. The 7-bromo handle enables rapid Suzuki/Heck/Buchwald-Hartwig diversification for BET bromodomain and COMT libraries. This exact substitution pattern is not interchangeable with 8-chloro or 2-phenyl congeners; procurement of this specific compound unlocks hypothesis-driven screening and PROTAC linker attachment via the heavy bromine atom.

Molecular Formula C17H11BrClNO
Molecular Weight 360.6 g/mol
Cat. No. B7942772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one
Molecular FormulaC17H11BrClNO
Molecular Weight360.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(C=C3C(=N2)C=CC(=CC3=O)Br)Cl
InChIInChI=1S/C17H11BrClNO/c18-12-6-7-15-13(17(21)9-12)10-14(19)16(20-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2
InChIKeyYZFSTNZBGDNTKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one: Chemical Identity and Procurement Baseline


2-Benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one is a synthetic heterocyclic small molecule (molecular formula C21H13BrClNO, molecular weight 410.7 g/mol) built on a cyclohepta[b]pyridin-5-one core, substituted at the 2-position with a benzyl group, at the 7-position with bromine, and at the 3-position with chlorine . This compound belongs to the broader class of tricyclic pyridin-5-ones, which includes intermediates for CGRP receptor antagonists such as rimegepant and inhibitors of farnesyl-protein transferase (FPT), BET bromodomains, and catechol O-methyltransferase (COMT), though the specific biological or pharmacological profile for this precise compound remains very sparsely documented in the public domain [1].

Why 2-Benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one Cannot Be Replaced by Generic Cyclohepta[b]pyridin-5-one Analogs


Despite the cyclohepta[b]pyridin-5-one scaffold being shared by a number of biologically active molecules, the specific halogenation pattern and the benzyl substitution on this compound create a chemical topology that is not interchangeable with its 8-chloro or 2-phenyl congeners. Structure–activity relationship (SAR) studies on related tricyclic pyridines demonstrate that halogen identity and position (Cl vs Br vs I at the 3-position) critically influence target potency and in vivo efficacy—chloro, bromo, and iodo analogs in the FPT inhibitor series, for example, were equipotent in vitro, yet the 3-bromo-substituted pyridyl N-oxide amide analog uniquely achieved 81% tumor growth reduction in vivo at 50 mpk [1]. Moreover, the benzyl group at the 2-position introduces steric bulk and potential π-stacking interactions that are entirely absent in 2-unsubstituted or 2-phenyl variants, and the 7-bromo substitution provides a synthetic handle for further cross-coupling chemistry that 7-H or 7-Cl analogs do not offer . These combined structural features mean that procurement cannot be reduced to selecting any cyclohepta[b]pyridin-5-one derivative; the precise substitution vector dictates both biological behavior and downstream synthetic utility.

Quantitative Differentiation Evidence for 2-Benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one


Halogen Position SAR: 3-Bromo vs 3-Chloro vs 3-Iodo in Tricyclic Pyridinone FPT Inhibitors

In a systematic SAR study of tricyclic FPT inhibitors bearing the benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene scaffold, the 3-chloro, 3-bromo, and 3-iodo analogues (compounds 19, 22, and 28) were found to be equipotent against FPT in vitro, while the 3-fluoro analogue (17) was approximately 10-fold less potent [1]. Critically, whereas the parent compound SCH 44342 lacked appreciable in vivo antitumor activity, the 3-bromo-substituted pyridyl N-oxide amide analogue 38 achieved 81% tumor growth inhibition at 50 mpk (q.i.d.) and 52% at 10 mpk [2]. This demonstrates that bromine at the 3-position is not merely interchangeable with chlorine or iodine; it enables distinct N-oxide chemistry and in vivo pharmacodynamics that are essential for efficacy.

Farnesyl-protein transferase Structure-activity relationship Halogen bioisosterism

2-Benzyl Substitution: Impact on COMT Inhibitory Potency in Bicyclic Pyridone Series

A series of bicyclic pyridones was optimized as catechol O-methyltransferase (COMT) inhibitors. Introduction of substituted benzyl groups at the basic nitrogen of the core scaffold yielded the most potent inhibitors in the series [1]. While the exact 2-benzyl-7-bromo-3-chloro compound was not evaluated, the class-level structure–activity trend establishes that 2-benzyl substitution is a key pharmacophoric element for COMT inhibition, whereas 2-phenyl or 2-alkyl substituents are significantly less effective. A representative COMT inhibitor from the broader cyclohepta[b]pyridin-5-one class showed an IC50 of 5.80 nM against membrane-bound COMT in rat brain [2], providing a potency benchmark.

Catechol O-methyltransferase COMT inhibition Benzyl substitution

7-Bromo as a Synthetic Handle: Cross-Coupling Utility Absent in 7-H and 7-Cl Congeners

The 7-bromo substituent serves as a privileged synthetic handle for Pd(0)-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), enabling late-stage diversification into libraries of biaryl, aminoaryl, or alkynyl derivatives [1]. In contrast, the 7-H analogue is inert to cross-coupling, and the 7-chloro analogue exhibits significantly lower oxidative addition reactivity with Pd(0) catalysts, often requiring harsher conditions or specialized ligand systems. Synthesis of tricyclic pyridones via radical cyclization confirms that the bromoaryl intermediate is uniquely suited for further functionalization by standard Pd(0) cross-coupling . This synthetic versatility is a direct, verifiable chemical property that distinguishes 2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one from its 7-dehalo or 7-chloro counterparts for any research program requiring derivatization.

Palladium-catalyzed cross-coupling Suzuki coupling Aryl bromide reactivity

High-Value Application Scenarios for 2-Benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one


FPT Inhibitor Lead Optimization: Leveraging 3-Bromo N-Oxide Chemistry for in Vivo Antitumor Efficacy

Given that the 3-bromo-substituted tricyclic pyridone N-oxide amide 38 achieved 81% tumor growth reduction in vivo (50 mpk) while the parent compound lacked activity [1], this compound can serve as a direct starting point for oxidation to the corresponding N-oxide and subsequent SAR exploration around the benzyl, 7-bromo, and amide vectors. Procurement of the 2-benzyl-7-bromo-3-chloro analogue specifically enables investigation of whether the additional 7-bromo substituent further enhances or modulates the in vivo antitumor phenotype.

COMT Inhibitor Screening: Exploiting the 2-Benzyl Pharmacophore for CNS Penetrant Candidates

COMT inhibitors with benzyl substitution at the 2-position have demonstrated the highest potency in the bicyclic pyridone class [2]. This compound's 2-benzyl-7-bromo-3-chloro substitution profile is unexplored in COMT assays and represents a rational, hypothesis-driven screening candidate for CNS-penetrant COMT inhibition, with the additional advantage of bromine as a heavy atom for potential cryo-EM or X-ray crystallography phasing.

Diversifiable Chemical Probe Synthesis via Pd(0)-Mediated Cross-Coupling at the 7-Position

The 7-bromo substituent enables rapid, parallel library synthesis through Suzuki, Heck, or Buchwald-Hartwig cross-coupling [3]. This compound is uniquely suited as a core scaffold for generating focused libraries targeting BET bromodomains, FPT, or COMT, where the 7-position can be diversified with aryl, heteroaryl, or amino substituents while preserving the critical 2-benzyl and 3-chloro pharmacophoric elements.

BET Bromodomain Inhibitor Scaffold Expansion

Substituted pyridinones are a validated chemotype for BET bromodomain inhibition [4]. The 2-benzyl-7-bromo-3-chloro substitution pattern provides a differentiated entry into this chemical space, with the halogen pattern potentially conferring selectivity for specific BET family members (BRD2, BRD3, BRD4, BRDT) or BD1 vs BD2 domains, and the bromine enabling proteolysis-targeting chimera (PROTAC) linker attachment.

Quote Request

Request a Quote for 2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.